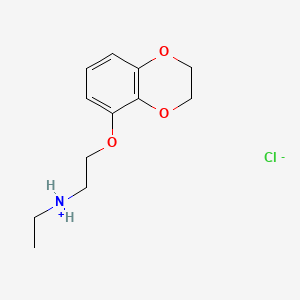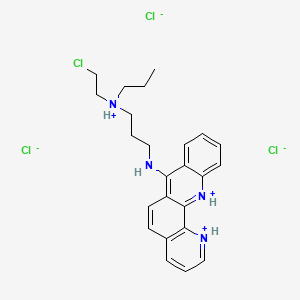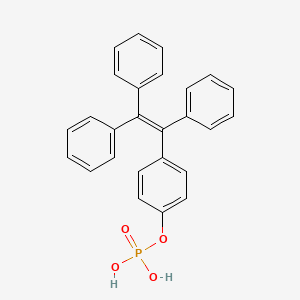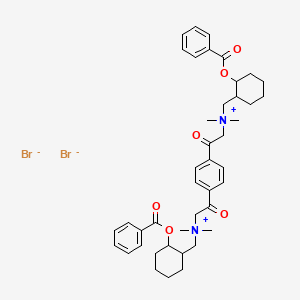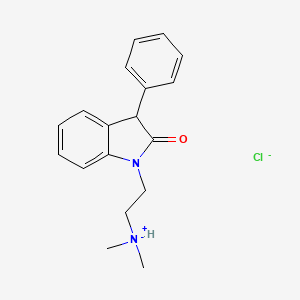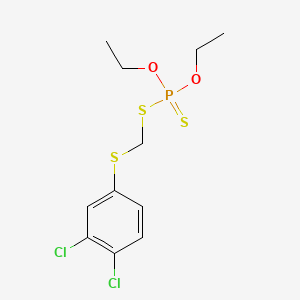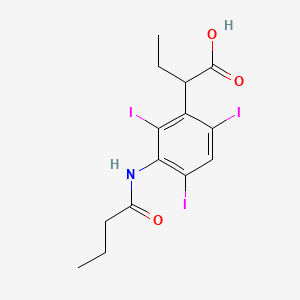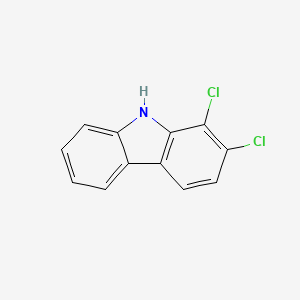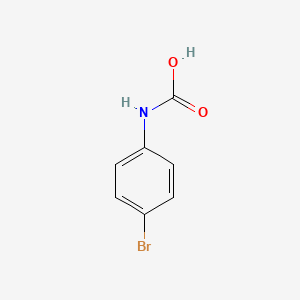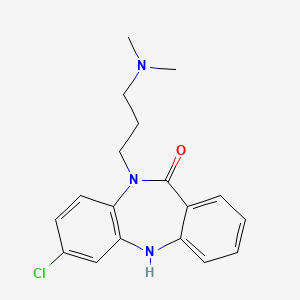![molecular formula C13H19ClFN B13749752 4-[(3-Fluoro-4-methylphenyl)methyl]piperidine--hydrogen chloride (1/1) CAS No. 1172721-51-5](/img/structure/B13749752.png)
4-[(3-Fluoro-4-methylphenyl)methyl]piperidine--hydrogen chloride (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Fluoro-4-methylbenzyl)-piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a fluorine atom and a methyl group attached to a benzyl moiety, which is further connected to a piperidine ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-4-methylbenzyl)-piperidine hydrochloride typically involves the reaction of 3-fluoro-4-methylbenzyl chloride with piperidine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 4-(3-Fluoro-4-methylbenzyl)-piperidine hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Fluoro-4-methylbenzyl)-piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles (amines, thiols), polar aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted benzyl derivatives.
Applications De Recherche Scientifique
4-(3-Fluoro-4-methylbenzyl)-piperidine hydrochloride is utilized in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: In studies involving receptor binding and enzyme inhibition due to its structural similarity to biologically active compounds.
Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-(3-Fluoro-4-methylbenzyl)-piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom and the piperidine ring play crucial roles in binding affinity and selectivity. The compound may modulate the activity of its targets by either activating or inhibiting their function, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3-Fluoro-4-methylbenzyl)-piperidine
- 4-(3-Fluoro-4-methylbenzyl)-piperidine nitrate
- 4-(3-Fluoro-4-methylbenzyl)-piperidine sulfate
Uniqueness
4-(3-Fluoro-4-methylbenzyl)-piperidine hydrochloride is unique due to its specific substitution pattern on the benzyl ring, which imparts distinct chemical and biological properties. The presence of the hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Propriétés
Numéro CAS |
1172721-51-5 |
|---|---|
Formule moléculaire |
C13H19ClFN |
Poids moléculaire |
243.75 g/mol |
Nom IUPAC |
4-[(3-fluoro-4-methylphenyl)methyl]piperidine;hydrochloride |
InChI |
InChI=1S/C13H18FN.ClH/c1-10-2-3-12(9-13(10)14)8-11-4-6-15-7-5-11;/h2-3,9,11,15H,4-8H2,1H3;1H |
Clé InChI |
OYIZROQDOVQWDV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)CC2CCNCC2)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Cyclopropylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B13749677.png)
